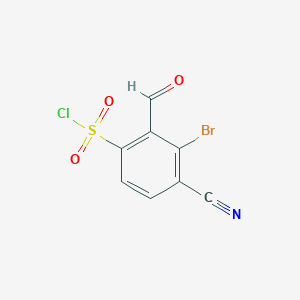
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Overview
Description
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride is a chemical compound with the molecular formula C₇H₃BrClNO₄S . It belongs to the class of benzenesulfonyl chlorides and contains bromine, cyano, and formyl functional groups. This compound is often used as an activating agent in various synthetic processes.
Synthesis Analysis
The synthesis of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride involves several steps. While there are variations, a common approach includes the following:
Bromination : Starting with 4-cyano-2-formylbenzenesulfonyl chloride , bromination occurs at the para position using a brominating agent (e.g., N-bromosuccinimide). This introduces the bromine substituent.
Formylation : The brominated intermediate undergoes formylation, typically using a reagent like dimethylformamide (DMF) or formic acid . This step introduces the formyl group.
Chlorination : Finally, the formyl-substituted compound is treated with thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom, yielding 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride consists of a benzene ring with the following substituents:
- Bromine (Br) at the para position.
- Cyano (CN) group at the meta position.
- Formyl (CHO) group at the ortho position.
- Sulfonyl chloride (SO₂Cl) group attached to the benzene ring.
Chemical Reactions Analysis
This compound can participate in various reactions, including:
- Nucleophilic substitution : The sulfonyl chloride group can be replaced by nucleophiles (e.g., amines, alcohols) to form new derivatives.
- Acylations : The formyl group can undergo acylation reactions with various nucleophiles.
- Cross-coupling reactions : The bromine atom allows for Suzuki, Heck, or other coupling reactions.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 73-75°C .
- Boiling Point : Around 153°C at 15 mmHg.
- Solubility : Soluble in organic solvents like chloroform , acetone , and ethyl acetate .
Safety And Hazards
- Hazard Class : Eye damage (H314) and skin corrosion (H314).
- Precautions : Handle with care, wear appropriate personal protective equipment (gloves, eyeshields), and work in a well-ventilated area.
Future Directions
Research on 3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride could explore:
- Functional group transformations : Investigate novel reactions and applications.
- Biological activity : Assess potential pharmaceutical or agrochemical uses.
- Green synthesis : Develop eco-friendly methods for its preparation.
properties
IUPAC Name |
3-bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-5(3-11)1-2-7(6(8)4-12)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDRNMIPEZOSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)C=O)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl[2-methyl-2-(oxolan-3-yl)propyl]amine hydrochloride](/img/structure/B1484863.png)


amine hydrochloride](/img/structure/B1484868.png)
![3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484869.png)
amine hydrochloride](/img/structure/B1484870.png)
![1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1484873.png)
![3-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride](/img/structure/B1484874.png)
![3-{1-[(oxan-3-yl)methyl]-1H-pyrazol-4-yl}propanoic acid](/img/structure/B1484875.png)
![3-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484876.png)
![methyl({3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484877.png)
